molecular formula C8H5F2NO2 B2975357 1,4-Difluoro-2-isocyanato-3-methoxybenzene CAS No. 1261616-22-1

1,4-Difluoro-2-isocyanato-3-methoxybenzene

Cat. No.: B2975357
CAS No.: 1261616-22-1
M. Wt: 185.13
InChI Key: BDRZUZULTYZSHH-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-isocyanato-3-methoxybenzene is an organic compound with the molecular formula C8H5F2NO2 and a molecular weight of 185.13 g/mol . This compound is characterized by the presence of two fluorine atoms, an isocyanate group, and a methoxy group attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-difluoro-2-isocyanato-3-methoxybenzene typically involves the reaction of 1,4-difluoro-2-nitro-3-methoxybenzene with phosgene or a similar reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-isocyanato-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Difluoro-2-isocyanato-3-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-difluoro-2-isocyanato-3-methoxybenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various molecular targets, including proteins and other biomolecules. The pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of fluorine atoms, isocyanate group, and methoxy group, which confer specific reactivity and properties. This makes it valuable in various chemical synthesis processes and research applications .

Properties

IUPAC Name

1,4-difluoro-2-isocyanato-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c1-13-8-6(10)3-2-5(9)7(8)11-4-12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRZUZULTYZSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N=C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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